molecular formula C7H10N4O B1375409 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol CAS No. 1365992-06-8

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Cat. No. B1375409
CAS RN: 1365992-06-8
M. Wt: 166.18 g/mol
InChI Key: YIJGJPZQJCAQDF-UHFFFAOYSA-N
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Description

“1-(6-Aminopyrimidin-4-yl)azetidin-3-ol” is a chemical compound . It is a derivative of 2-aminopyrimidin-4 (3H)-one . This compound has been used as a molecular scaffold in the design of biologically active compounds .

Scientific Research Applications

Structure-Activity Studies

A study by Altenbach et al. (2008) on a series of 2-aminopyrimidines as histamine H4 receptor ligands indicated the importance of the pyrimidine 6 position for optimization, particularly when replacing tert-butyl with aromatic and secondary amine moieties. This optimization led to compounds with potent in vitro activity and potential anti-inflammatory and antinociceptive applications in animal models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Azetidines and Azetidinones Chemistry

Research by Singh et al. (2008) detailed the chemical properties and reactions of azetidines and azetidinones, noting their stability and potential for creating useful amides, alkenes, and amines through ring opening. These compounds serve as precursors for a variety of heterocyclic compounds and have applications in synthesizing cyclic products like piperidines and pyrrolidines. Azetidin-2-ones, in particular, are noted for their roles in producing β-lactams, which have applications ranging from antibacterials to enzyme inhibitors and anticancer agents (Singh et al., 2008).

Pharmacological Activity of Aminopyrimidine Derivatives

Patel et al. (2008) synthesized and evaluated the antimicrobial and antitubercular activities of new aminopyrimidine and thiopyrimidine derivatives. This research underscores the potential of such compounds in developing new antimicrobial agents, particularly against tuberculosis (Patel et al., 2008).

Biochemical Analysis

Biochemical Properties

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases, which are essential for regulating the cell cycle . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzymatic activity . Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in the levels of specific proteins within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, such as altered cell cycle progression and reduced cell viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At high doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, this compound has been shown to influence the metabolism of nucleotides, which are essential for DNA and RNA synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, it has been observed that this compound can be transported across cell membranes by specific transporters, facilitating its distribution to target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been shown to localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

properties

IUPAC Name

1-(6-aminopyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJGJPZQJCAQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-azetidinol hydrochloride (454 mg, 4.1 mmol) in MeOH and water was loaded onto an Isolute® SCX-2 cartridge that was washed with MeOH and the product eluted with 2M ammonia in MeOH. The relevant fractions were concentrated to dryness under reduced pressure. The resultant residue was then added to a solution of 6-chloro-pyrimidin-4-ylamine (151 mg, 1.16 mmol) in IMS (10 mL) under argon and heated under reflux for 18 hours. The reaction mixture was cooled and then loaded onto an Isolute® SCX-2 column. The column was then washed with MeOH and eluted with 2 M ammonia in MeOH. The relevant fractions were concentrated to dryness under reduced pressure and the resulting residue was purified by flash chromatography (NH2 cartridge, 0-5% MeOH in DCM) to give the desired compound as a white solid (163 mg, 85% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.90 (d, J=1.0 Hz, 1H), 6.18 (s, 2H), 5.65 (d, J=6.5 Hz, 1H), 5.21 (d, J=1.1 Hz, 1H), 4.54-4.53 (m, 1H), 4.07 (dd, J=8.7, 6.7 Hz, 2H), 3.59 (dd, J=8.8, 4.6 Hz, 2H).
Quantity
454 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant residue
Quantity
0 (± 1) mol
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reactant
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Quantity
151 mg
Type
reactant
Reaction Step Two
[Compound]
Name
IMS
Quantity
10 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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